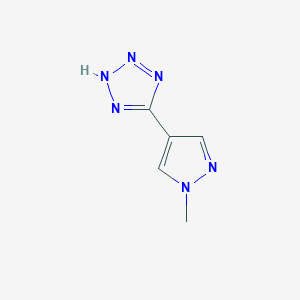![molecular formula C14H18N2O3 B7589656 2-[(1,3-Dihydroisoindole-2-carbonylamino)methyl]butanoic acid](/img/structure/B7589656.png)
2-[(1,3-Dihydroisoindole-2-carbonylamino)methyl]butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1,3-Dihydroisoindole-2-carbonylamino)methyl]butanoic acid, commonly known as DIBMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DIBMA is a derivative of isoindoline and has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of DIBMA is not fully understood. However, it has been proposed that DIBMA exerts its antitumor and antiviral activities by inhibiting the activity of enzymes involved in DNA replication and transcription. It has also been suggested that DIBMA inhibits acetylcholinesterase activity by binding to the enzyme's active site.
Biochemical and Physiological Effects:
DIBMA has been shown to have both biochemical and physiological effects. In vitro studies have shown that DIBMA inhibits the growth of cancer cells and virus replication. It has also been shown to inhibit acetylcholinesterase activity in vitro. In vivo studies have shown that DIBMA has antitumor activity in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
DIBMA has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It has also been shown to have potent biological activities, making it a useful tool for studying protein-ligand interactions and as a potential drug candidate. However, the limitations of DIBMA include its limited solubility in water, which can affect its bioavailability, and its potential toxicity, which requires careful handling.
Orientations Futures
There are several future directions for the study of DIBMA. One area of research is the development of novel DIBMA derivatives with improved biological activities and pharmacokinetic properties. Another area of research is the investigation of DIBMA's mechanism of action and its potential as a therapeutic agent for various diseases. Additionally, the use of DIBMA as a monomer for the synthesis of polymeric materials is an area of research that has the potential to yield new materials with unique properties.
Méthodes De Synthèse
DIBMA can be synthesized using different methods, including the reaction of isoindoline with chloroacetyl chloride and subsequent reaction with butylamine. Another method involves the reaction of isoindoline with N-Boc-aminobutyric acid followed by deprotection using trifluoroacetic acid. The yield of DIBMA using these methods ranges from 50-80%.
Applications De Recherche Scientifique
DIBMA has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, DIBMA has been shown to possess antitumor and antiviral activities. It has also been investigated as a potential treatment for Alzheimer's disease due to its ability to inhibit acetylcholinesterase activity. In biochemistry, DIBMA has been used as a tool to study protein-ligand interactions. In material science, DIBMA has been used as a monomer for the synthesis of polymeric materials.
Propriétés
IUPAC Name |
2-[(1,3-dihydroisoindole-2-carbonylamino)methyl]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-2-10(13(17)18)7-15-14(19)16-8-11-5-3-4-6-12(11)9-16/h3-6,10H,2,7-9H2,1H3,(H,15,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLXRALROPAWDBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC(=O)N1CC2=CC=CC=C2C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1,3-Dihydroisoindole-2-carbonylamino)methyl]butanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-amino-N-[(3-methyl-1,2-oxazol-5-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B7589615.png)

![3-{[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]carbamoyl}benzoic acid](/img/structure/B7589630.png)
![N-[(5-bromo-2-fluorophenyl)methyl]-1-(3-methyl-1,2-oxazol-5-yl)methanamine](/img/structure/B7589632.png)
![2-(5,6-Diethyl-[1,2,4]triazin-3-ylsulfanyl)-N-phenyl-acetamide](/img/structure/B7589634.png)
![3-[1-[(3-Methyl-1,2-oxazol-5-yl)methylamino]ethyl]phenol](/img/structure/B7589640.png)
![[2-[3-(dimethylsulfamoyl)-4-methylanilino]-2-oxoethyl] (E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enoate](/img/structure/B7589646.png)
![2-[[(4-Carbamoylphenyl)sulfonylamino]methyl]-3-methylbutanoic acid](/img/structure/B7589653.png)
![4-amino-N-[(3-methyl-1,2-oxazol-5-yl)methyl]benzenesulfonamide](/img/structure/B7589654.png)
![[2-(4-methyl-3-morpholin-4-ylsulfonylanilino)-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7589658.png)
![4-ethyl-N-[4-(2-hydroxyethyl)phenyl]thiadiazole-5-carboxamide](/img/structure/B7589668.png)
![2-[(3-Ethyl-1,2,4-thiadiazol-5-yl)-methylamino]propanoic acid](/img/structure/B7589686.png)